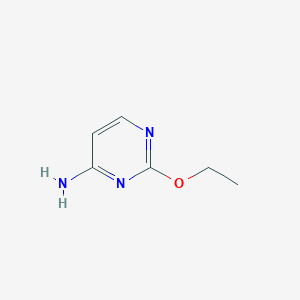

2-Ethoxypyrimidin-4-amine

Overview

Description

2-Ethoxypyrimidin-4-amine is an organic compound with the chemical formula C7H10N4O. It is a white crystalline solid characterized by strong amino and oxygen functional groups. This compound has low solubility in water but can be dissolved in organic solvents. It plays a significant role in the field of medicine, serving as an important intermediate in the synthesis of various drugs, including anticancer, antiviral, and hormone drugs .

Mechanism of Action

Target of Action

It’s worth noting that 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities

Mode of Action

Based on the reported activities of related 2-aminopyrimidine derivatives, it can be hypothesized that 2-ethoxypyrimidin-4-amine may interact with its targets to disrupt key biological processes, leading to antitrypanosomal and antiplasmodial effects .

Biochemical Pathways

Given the reported antitrypanosomal and antiplasmodial activities of related compounds, it’s plausible that this compound may affect pathways involved in the life cycles of trypanosoma and plasmodium species

Pharmacokinetics

It’s known that the compound is a small molecule with a molecular weight of 13916 , which suggests it may have good absorption and distribution properties

Result of Action

Based on the reported antitrypanosomal and antiplasmodial activities of related compounds , it can be hypothesized that the compound may exert cytotoxic effects on Trypanosoma and Plasmodium species, leading to their death and clearance from the host organism.

Biochemical Analysis

Biochemical Properties

2-Ethoxypyrimidin-4-amine is part of the pyrimidine family, which is one of the most widespread heterocycles in biologically occurring compounds . The pyrimidine ring is naturally electron deficient due to the strong electron-pulling effect of the ring nitrogen atoms . This property may influence its interactions with enzymes, proteins, and other biomolecules.

Cellular Effects

The specific cellular effects of this compound are not well-documented. It is known that pyrimidines, such as this compound, play a crucial role in cellular processes. For instance, uridine 5′-triphosphate (UTP), a type of pyrimidine, is required for vitamin B1 utilization to maintain pyruvate oxidation and lipogenesis .

Molecular Mechanism

It is known that pyrimidines play a pivotal role in regulating protein stability . The dysregulation of ubiquitinating and deubiquitinating enzymes, which are involved in protein stability, is a common feature in various diseases .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 83-86℃ and a boiling point of 298.4±32.0 °C .

Dosage Effects in Animal Models

It is known that animal models are commonly used to study human diseases and treatments .

Metabolic Pathways

It is known that pyrimidines are essential for the growth and proliferation of mammalian cells and are intricately linked to biological processes, such as replication, transcription, translation, and post-translational modification .

Transport and Distribution

It is known that the compound has low solubility in water but can be dissolved in organic solvents .

Subcellular Localization

It is known that mRNA localization contributes to the post-transcriptional fine-tuning of gene expression and the control of fundamental processes such as cell motility, polarity, and differentiation .

Preparation Methods

The preparation of 2-Ethoxypyrimidin-4-amine is relatively straightforward. One common method involves the reaction of 2-ethoxy-4-chloropyrimidine with aminobenzoic acid . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.

For industrial production, the process may involve larger-scale reactions with optimized conditions to maximize yield and minimize impurities. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-Ethoxypyrimidin-4-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions where the ethoxy or amino groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Ethoxypyrimidin-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It serves as an intermediate in the synthesis of drugs for treating cancer, viral infections, and hormonal disorders.

Industry: It is used in the production of pharmaceuticals and other fine chemicals .

Comparison with Similar Compounds

2-Ethoxypyrimidin-4-amine can be compared with other similar compounds such as:

- 2-Amino-4,6-dimethoxypyrimidine

- 4-Amino-2,6-dimethoxypyrimidine

- 2-Ethoxy-4-chloropyrimidine

These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of ethoxy and amino groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name |

2-ethoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-10-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAILBNDUFZARQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355764 | |

| Record name | 2-ethoxypyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3289-48-3 | |

| Record name | 2-Ethoxy-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3289-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-ethoxypyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.